molecular formula C11H21N3O3 B8303830 n-(Piperazin-1-yl)carbonyl-l-leucine

n-(Piperazin-1-yl)carbonyl-l-leucine

Cat. No.: B8303830
M. Wt: 243.30 g/mol
InChI Key: XVTYFZZXCAGJEB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-(Piperazin-1-yl)carbonyl-l-leucine is a synthetic organic compound combining a piperazine moiety with l-leucine via a carbonyl linkage. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in forming hydrogen bonds and enhancing solubility, while l-leucine, a branched-chain amino acid, contributes to metabolic and structural roles in biological systems.

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

(2S)-4-methyl-2-(piperazine-1-carbonylamino)pentanoic acid

InChI

InChI=1S/C11H21N3O3/c1-8(2)7-9(10(15)16)13-11(17)14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3,(H,13,17)(H,15,16)/t9-/m0/s1

InChI Key

XVTYFZZXCAGJEB-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCNCC1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0), a structurally related piperazine derivative. Below is a comparative analysis based on structural and functional features:

Structural Comparison

Feature n-(Piperazin-1-yl)carbonyl-l-leucine 2-[4-(9H-Fluorenylmethoxycarbonyl)piperazin-1-yl]acetic acid
Core Structure Piperazine + l-leucine Piperazine + acetic acid + Fmoc-protected amine
Functional Groups Carbonyl, amine (piperazine), carboxyl Fmoc (protecting group), carboxyl, ether
Key Substituents l-leucine side chain Fluorenylmethoxycarbonyl (Fmoc) group

Functional and Application Insights

Role of Piperazine : Both compounds feature a piperazine core, which enhances solubility and bioavailability in drug design. Piperazine’s nitrogen atoms enable hydrogen bonding, critical for receptor interactions or crystallization.

Amino Acid vs. The Fmoc group in the reference compound is a standard protecting group in solid-phase peptide synthesis (SPPS), suggesting its utility in controlled chemical reactions.

Carboxyl Functionality :

  • The acetic acid group in the reference compound provides a reactive site for conjugation, whereas the leucine-derived carboxyl group in the target compound might participate in salt formation or enzymatic recognition.

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